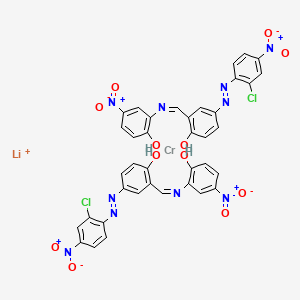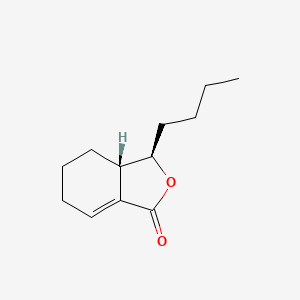
Sedanolide, (3R,3aS)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sedanolide, (3R,3aS)-, involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 3-butylphthalide with a reducing agent to form the desired tetrahydrophthalide structure . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of Sedanolide, (3R,3aS)-, often involves the extraction of celery oil followed by purification processes to isolate the compound. Advanced techniques like supercritical fluid extraction (SFE) and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Sedanolide, (3R,3aS)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted benzofurans .
Applications De Recherche Scientifique
Sedanolide, (3R,3aS)-, has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Medicine: Its anti-inflammatory and antitumor properties make it a potential candidate for drug development.
Industry: It is used in the flavor and fragrance industry due to its presence in celery oil.
Mécanisme D'action
The mechanism of action of Sedanolide, (3R,3aS)-, involves the activation of the KEAP1–NRF2 pathway. This pathway is crucial for cellular defense against oxidative stress. Sedanolide activates the nuclear translocation of NRF2, which then binds to antioxidant response elements (ARE) in the DNA, leading to the transcription of antioxidant enzymes . This process enhances the cell’s ability to neutralize reactive oxygen species (ROS) and protect against oxidative damage .
Comparaison Avec Des Composés Similaires
Sedanolide, (3R,3aS)-, can be compared with other similar compounds such as:
3-Butylphthalide: Another phthalide compound with similar bioactive properties.
Sedanenolide (Senkyunolide): Known for its presence in traditional Chinese medicine.
Cnidilide: Another tetrahydrophthalide with comparable chemical structure and properties.
Sedanolide, (3R,3aS)-, stands out due to its specific stereochemistry and its unique ability to activate the KEAP1–NRF2 pathway, which is not commonly observed in other similar compounds .
Propriétés
Numéro CAS |
2550-44-9 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
(3R,3aS)-3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3/t9-,11+/m0/s1 |
Clé InChI |
UPJFTVFLSIQQAV-GXSJLCMTSA-N |
SMILES isomérique |
CCCC[C@@H]1[C@H]2CCCC=C2C(=O)O1 |
SMILES canonique |
CCCCC1C2CCCC=C2C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



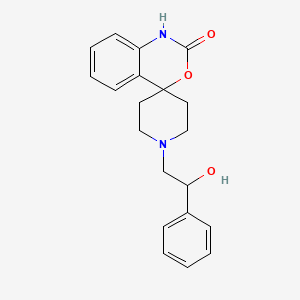
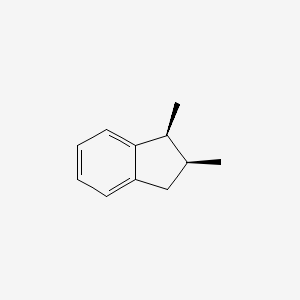

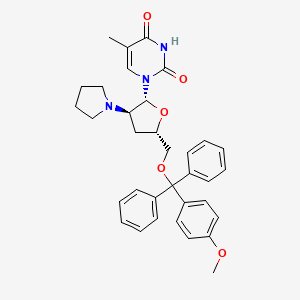
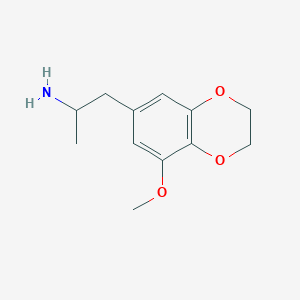
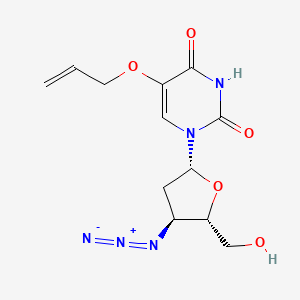
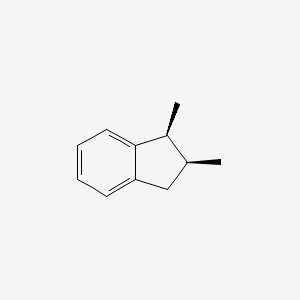
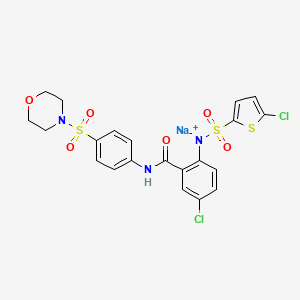
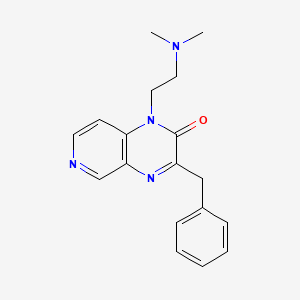
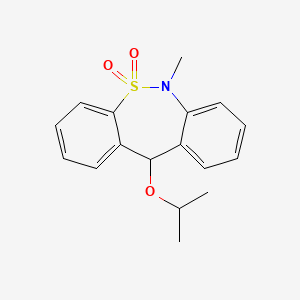

![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)
